molecular formula C24H27N3O5 B10989337 1-(4-Methoxyphenyl)-4-({4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

1-(4-Methoxyphenyl)-4-({4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

Cat. No.: B10989337
M. Wt: 437.5 g/mol
InChI Key: DMTJCEXLIPWRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidin-2-one derivative featuring a 4-methoxyphenyl group at position 1 and a piperazine moiety substituted with a 2-methoxyphenyl carbonyl group at position 3. Its structural complexity arises from the dual aromatic substitution patterns and the presence of a ketone-linked piperazine, which may influence receptor binding and pharmacokinetic properties.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

4-[4-(2-methoxybenzoyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C24H27N3O5/c1-31-19-9-7-18(8-10-19)27-16-17(15-22(27)28)23(29)25-11-13-26(14-12-25)24(30)20-5-3-4-6-21(20)32-2/h3-10,17H,11-16H2,1-2H3

InChI Key

DMTJCEXLIPWRII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Method A (Classic Synthesis): Compound X can be synthesized via a multistep process involving cyclization of appropriate precursors. For example:

    Method B (Modern Approaches): Recent advancements include microwave-assisted or flow chemistry methods for improved yields and efficiency.

Industrial Production::
  • Industrial-scale production typically employs Method A or optimized variations.
  • Precursor availability, cost, and environmental considerations influence the choice of method.

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: Oxidation of the methoxy groups can yield hydroxylated derivatives.

    Reduction: Reduction of the carbonyl group may lead to amines.

    Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets:

  • Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the piperazine and pyrrolidine structures enhances its interaction with cellular targets, potentially leading to apoptosis in malignant cells .
  • Antidepressant Properties : Some studies suggest that compounds with similar structures can modulate serotonin and norepinephrine levels, indicating potential antidepressant effects. The piperazine ring is known for its role in mood regulation .
  • Neuroprotective Effects : The methoxy groups may contribute to neuroprotective properties by reducing oxidative stress and inflammation in neural tissues, making it a candidate for treating neurodegenerative diseases .

Biochemical Research

The compound's unique structure allows it to serve as a probe in biochemical assays:

  • Enzyme Inhibition Studies : The compound can be utilized to study the inhibition of specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit phospholipase A2, which plays a role in inflammatory responses .
  • Target Identification : By modifying the compound and observing changes in biological activity, researchers can identify potential targets for drug development, particularly in the realm of cancer therapeutics.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the antitumor effects of structurally related compounds on various cancer cell lines. The results demonstrated that these compounds induced significant cytotoxicity through apoptosis pathways, suggesting that modifications to the methoxy groups could enhance efficacy .

Case Study 2: Neuroprotective Mechanisms

In another study focusing on neuroprotection, compounds similar to 1-(4-Methoxyphenyl)-4-({4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one were shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This highlights the potential application of such compounds in developing treatments for Alzheimer's disease .

Mechanism of Action

  • Compound X likely interacts with specific cellular targets, affecting signaling pathways.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Pharmacological Activity/Data Reference
1-(4-Methoxyphenyl)-4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one 3-Trifluoromethylphenyl on piperazine Higher metabolic stability due to electron-withdrawing CF₃ group; potential CNS activity
1-{3-[4-(2-Chlorophenyl)piperazin-1-yl]-propyl}-pyrrolidin-2-one 2-Chlorophenyl on piperazine Alpha1-AR affinity: pKi = 7.13; antiarrhythmic ED₅₀ = 1.0 mg/kg (iv)
1-(2-Methylphenyl)-4-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one 4-Nitrophenyl on piperazine Enhanced electron-deficient character; potential for nitroreductase activation in prodrugs
4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}quinolin-2(1H)-one Quinolinone core with 4-fluorophenylpiperazine Hypotensive effects via alpha2-AR modulation; longer duration (>1 hour at 2.5 mg/kg iv)

Key Findings

  • Substituent Electronic Effects :
    • Electron-donating groups (e.g., methoxy in the target compound) increase lipophilicity and may enhance CNS penetration .
    • Electron-withdrawing groups (e.g., CF₃ in , nitro in ) improve metabolic stability but may reduce receptor binding affinity due to steric or electronic mismatches.
  • Receptor Selectivity :
    • Arylpiperazines with 2-methoxy or 2-chloro substituents (e.g., ) exhibit high alpha1-adrenergic receptor (AR) affinity, suggesting the target compound may share this profile.
    • Compounds with 4-fluorophenyl groups (e.g., ) show prolonged hypotensive effects, likely due to alpha2-AR activation.
  • Therapeutic Potential: Pyrrolidin-2-one derivatives with antiarrhythmic activity (e.g., ED₅₀ = 1.0 mg/kg in ) highlight the scaffold’s versatility in cardiovascular applications. The target compound’s dual methoxy groups may balance receptor selectivity and bioavailability, though in vivo data are needed to confirm this hypothesis.

Pharmacokinetic Considerations

  • Metabolism : Piperazine-containing compounds are prone to N-dealkylation and oxidation. The 2-methoxyphenyl group in the target compound may slow hepatic clearance compared to unsubstituted analogs .
  • Bioavailability : The 4-methoxyphenyl group likely enhances oral absorption, as seen in related compounds with similar substitution patterns .

Biological Activity

The compound 1-(4-Methoxyphenyl)-4-({4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one is a synthetic derivative notable for its potential therapeutic applications. Its complex structure, which includes both pyrrolidine and piperazine moieties, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H27N5O3C_{21}H_{27}N_{5}O_{3}, with a molecular weight of approximately 385.47 g/mol. The structural features include:

  • Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.
  • Piperazine moiety : Known for its role in various pharmacological activities.
  • Methoxyphenyl groups : These substituents are often associated with enhanced lipophilicity and receptor interactions.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC21H27N5O3C_{21}H_{27}N_{5}O_{3}
Molecular Weight385.47 g/mol
Key Functional GroupsPyrrolidine, Piperazine, Methoxyphenyl
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects on A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, the compound demonstrated an IC50 value lower than that of standard chemotherapeutic agents such as doxorubicin, indicating significant antiproliferative activity .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In animal models, it showed promising results in reducing seizure frequency and severity.

Experimental Findings

In a series of tests using the pentylenetetrazole (PTZ) model, the compound significantly reduced seizure activity compared to controls, suggesting potential utility in epilepsy management .

The biological activity of this compound is attributed to its ability to modulate various signaling pathways. The presence of methoxy groups enhances its interaction with neurotransmitter receptors and other cellular targets.

Key Mechanisms Identified

  • Receptor Binding : Interaction with serotonin and dopamine receptors.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.

Summary of Relevant Studies

  • Antiproliferative Activity : A study reported that derivatives similar to this compound exhibited significant growth inhibition in multiple cancer cell lines .
  • Anticonvulsant Efficacy : Research indicates that structural analogs show effectiveness in reducing seizure episodes in rodent models .
  • Mechanistic Insights : Various studies have elucidated the interaction profile with cellular receptors, highlighting its multifaceted action .

Table 2: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
CytotoxicityA431, JurkatIC50 < Doxorubicin
AnticonvulsantPTZ modelReduced seizure frequency
Enzyme InhibitionVarious cancer linesSignificant inhibition observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.